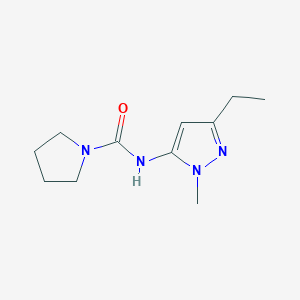
1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one is a chemical compound that is commonly known as mecamylamine. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various scientific research applications.
Mecanismo De Acción
Mecamylamine acts as a non-selective nicotinic acetylcholine receptor antagonist, which means it blocks the action of acetylcholine at nicotinic receptors. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes, including blood pressure, heart rate, and respiratory rate.
Biochemical and Physiological Effects:
Mecamylamine has been shown to have various biochemical and physiological effects, including reducing the reinforcing effects of nicotine, decreasing the symptoms of attention deficit hyperactivity disorder (ADHD), and improving cognitive function in patients with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using mecamylamine in lab experiments is its ability to selectively block nicotinic acetylcholine receptors, which allows researchers to study the role of these receptors in various physiological processes. However, one of the limitations of using mecamylamine is its non-selective nature, which can lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several future directions for the use of mecamylamine in scientific research, including investigating its potential therapeutic uses for various diseases, exploring its effects on different brain regions and neurotransmitter systems, and developing more selective nicotinic acetylcholine receptor antagonists for use in lab experiments and potential clinical applications.
In conclusion, mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various scientific research applications. It has a complex mechanism of action and can have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and future research should focus on developing more selective nicotinic acetylcholine receptor antagonists and exploring its potential therapeutic uses.
Métodos De Síntesis
Mecamylamine can be synthesized by reacting 2-chloro-5-methylpyridine with 2-(3-methyl-2,3-dihydro-1H-indol-1-yl)-1-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction results in the formation of mecamylamine hydrochloride, which is a white to off-white crystalline powder.
Aplicaciones Científicas De Investigación
Mecamylamine has been used for various scientific research applications, including studying the role of nicotinic acetylcholine receptors in the central nervous system, investigating the effects of nicotine on the brain, and exploring the potential therapeutic uses of mecamylamine for various diseases.
Propiedades
IUPAC Name |
1-methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-9-16(12-6-4-3-5-11(10)12)13-7-8-15(2)14(13)17/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFQUXKXVNLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C3CCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)